(E)-3-((2-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
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Description
“(E)-3-((2-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile” is a chemical compound with the molecular formula C19H14FN3OS and a molecular weight of 351.4. It’s part of a class of compounds known as aromatic compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a ring structure containing nitrogen and sulfur atoms . The compound also contains a fluorophenyl group, a methoxyphenyl group, and an acrylonitrile group.Scientific Research Applications
Versatile Synthesis of Fluorinated Compounds
- Context : The compound is utilized in the synthesis of fluorine-bearing heterocyclic compounds like pyrazolones and pyrimidines. It demonstrates the versatility of 2-fluoroacrylic building blocks in creating a range of products under different conditions (Shi, Wang, & Schlosser, 1996).
Modification of Hydrogels for Medical Applications
- Context : A study highlights the modification of hydrogels through condensation reactions with various amines, including compounds related to (E)-3-((2-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile. These modifications enhance the thermal stability and biological activity of the hydrogels, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Cytotoxicity Studies for Cancer Research
- Context : Research on similar compounds shows potential in cancer treatment. For instance, the synthesis of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including structures related to the compound , has been investigated for their cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).
Antimicrobial Activity of Novel Compounds
- Context : Studies on novel Schiff bases using similar structures show antimicrobial properties. These compounds, synthesized through various chemical reactions, demonstrated excellent activity against a range of bacteria and fungi (Puthran et al., 2019).
Fungicidal Properties for Agricultural Use
- Context : In the agricultural sector, derivatives of similar compounds have shown promising fungicidal activity. This research could pave the way for developing new agrochemicals (De-long, 2010).
Optical and Photophysical Applications
- Context : Compounds with a similar structure have been used in the study of optical and photophysical properties, such as aggregation-induced emission and piezochromic behaviors. This has implications for materials science, particularly in the development of responsive materials (Ouyang et al., 2016).
Nonlinear Optical Properties
- Context : Research into donor-acceptor substituted thiophene dyes, including structures related to this compound, shows potential for nonlinear optical limiting, which is significant for optoelectronic devices (Anandan et al., 2018).
properties
IUPAC Name |
(E)-3-(2-fluoroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c1-24-15-8-6-13(7-9-15)18-12-25-19(23-18)14(10-21)11-22-17-5-3-2-4-16(17)20/h2-9,11-12,22H,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZNACJESPNKAU-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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